Cas no 2229314-50-3 (2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid)

2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid structure
2229314-50-3 structure
商品名:2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid
CAS番号:2229314-50-3
MF:C9H12N2O3
メガワット:196.203182220459
CID:5854399
PubChem ID:165677067

2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

    • 2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid
    • EN300-1801387
    • 2229314-50-3
    • インチ: 1S/C9H12N2O3/c1-5(9(12)13)7-6(2)10-11(3)8(7)14-4/h1H2,2-4H3,(H,12,13)
    • InChIKey: HZOZQTPRDRSEPJ-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1=C(C(=C)C(=O)O)C(C)=NN1C

計算された属性

  • せいみつぶんしりょう: 196.08479225g/mol
  • どういたいしつりょう: 196.08479225g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 254
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1801387-0.05g
2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid
2229314-50-3
0.05g
$1200.0 2023-09-19
Enamine
EN300-1801387-5.0g
2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid
2229314-50-3
5g
$4143.0 2023-06-02
Enamine
EN300-1801387-10.0g
2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid
2229314-50-3
10g
$6144.0 2023-06-02
Enamine
EN300-1801387-0.25g
2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid
2229314-50-3
0.25g
$1315.0 2023-09-19
Enamine
EN300-1801387-5g
2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid
2229314-50-3
5g
$4143.0 2023-09-19
Enamine
EN300-1801387-1.0g
2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid
2229314-50-3
1g
$1429.0 2023-06-02
Enamine
EN300-1801387-0.1g
2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid
2229314-50-3
0.1g
$1257.0 2023-09-19
Enamine
EN300-1801387-0.5g
2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid
2229314-50-3
0.5g
$1372.0 2023-09-19
Enamine
EN300-1801387-10g
2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid
2229314-50-3
10g
$6144.0 2023-09-19
Enamine
EN300-1801387-2.5g
2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid
2229314-50-3
2.5g
$2800.0 2023-09-19

2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid 関連文献

2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acidに関する追加情報

2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid: A Promising Compound in Modern Pharmaceutical Research

2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid is a structurally unique compound with a CAS number of 2229314-50-3. This molecule represents a significant advancement in the field of medicinal chemistry due to its complex aromatic and heterocyclic framework. The synthesis and biological evaluation of this compound have attracted considerable attention from researchers exploring novel therapeutic strategies for various diseases. The molecular structure of this compound is characterized by a pyrazole ring, which is a five-membered heterocyclic system containing two nitrogen atoms, and an enoic acid moiety that contributes to its pharmacological activity. The presence of methoxy and methyl substituents on the pyrazole ring further enhances its reactivity and biological potential.

The pyrazole ring is a fundamental structural element in many biologically active compounds, including several approved drugs for the treatment of inflammatory and oncological conditions. The methoxy group at the 5-position of the pyrazole ring plays a critical role in modulating the compound's physicochemical properties, such as solubility and membrane permeability. The 1,3-dimethyl substitution on the pyrazole ring introduces additional steric and electronic effects, which may influence the compound's interaction with target proteins. The prop-2-enoic acid functionality at the terminal end of the molecule is essential for its pharmacodynamic activity, as it provides a carboxylic acid group that can engage in hydrogen bonding with receptor sites.

Recent studies have demonstrated that the 2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid exhibits potent anti-inflammatory and antioxidant properties. These effects are attributed to its ability to inhibit key inflammatory mediators such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). The anti-inflammatory activity of this compound has been evaluated in in vitro models of inflammation, where it demonstrated significant inhibition of cytokine production and reduction of oxidative stress markers. The antioxidant potential of the compound is further supported by its ability to scavenge reactive oxygen species (ROS) and upregulate the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

One of the most promising applications of 2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid is in the development of anti-cancer therapies. The compound has shown potential in targeting multiple signaling pathways involved in tumor progression, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. In preclinical studies, this compound has demonstrated the ability to induce apoptosis in cancer cells while sparing normal cells, suggesting its potential as a selective antitumor agent. The anti-cancer activity of the compound has been evaluated in various cell lines, including those derived from breast, colon, and lung cancers, with promising results.

The synthesis of 2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid involves a multi-step process that requires precise control of reaction conditions to ensure the formation of the desired product. The synthesis typically begins with the preparation of the pyrazole core, which is then functionalized with the appropriate substituents. The introduction of the methoxy and methyl groups on the pyrazole ring is a critical step in determining the compound's biological activity. The final step involves the coupling of the pyrazole derivative with the prop-2-enoic acid moiety, which is achieved through a series of chemical reactions optimized for high yield and purity.

Recent advancements in drug discovery have highlighted the importance of structure-activity relationship (SAR) studies in the development of new therapeutic agents. The structure-activity relationship of 2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid has been extensively investigated to identify key functional groups that contribute to its biological activity. The structure-activity relationship analysis has revealed that the methoxy group at the 5-position is essential for the compound's anti-inflammatory effects, while the 1,3-dimethyl substitution enhances its antioxidant potential. These findings have provided valuable insights for the design of more potent derivatives with improved therapeutic profiles.

The pharmacokinetic properties of 2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid are critical for its potential as a therapeutic agent. Studies have shown that the compound exhibits good oral bioavailability and prolonged plasma half-life, which are essential for its therapeutic efficacy. The pharmacokinetic profile of this compound has been evaluated in preclinical models, where it demonstrated consistent absorption and distribution across various tissues. The compound's ability to maintain high concentrations in the bloodstream over an extended period suggests its potential for once-daily dosing regimens, which could improve patient compliance.

The clinical potential of 2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid is further supported by its ability to modulate multiple biological targets simultaneously. This multitargeting capability is a significant advantage in the treatment of complex diseases such as cancer and inflammatory disorders, where single-target therapies often fail to address the underlying pathophysiology. The compound's ability to inhibit both inflammatory mediators and cancer-related signaling pathways makes it a promising candidate for the development of combination therapies that target multiple disease mechanisms.

Recent research has also explored the potential applications of 2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid in the treatment of neurodegenerative diseases. Preliminary studies suggest that the compound may have neuroprotective effects by reducing oxidative stress and inhibiting the aggregation of misfolded proteins. These findings highlight the versatility of this compound in addressing a wide range of pathological conditions, from inflammatory and oncological disorders to neurodegenerative diseases.

In conclusion, 2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid represents a promising therapeutic agent with a diverse range of biological activities. The compound's unique molecular structure, combined with its potent anti-inflammatory, antioxidant, and anti-cancer properties, makes it a valuable candidate for further preclinical and clinical investigation. As research in this area continues to advance, the potential applications of this compound in modern medicine are likely to expand, offering new treatment options for patients with a variety of diseases.

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